molecular formula C5H8N2OS B12346365 2(1H)-Pyrimidinone, 3,4-dihydro-5-methyl-4-thioxo-(9CI)

2(1H)-Pyrimidinone, 3,4-dihydro-5-methyl-4-thioxo-(9CI)

Cat. No.: B12346365
M. Wt: 144.20 g/mol
InChI Key: ALHGBFJCZAKZAE-UHFFFAOYSA-N
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Description

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and thiourea in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dihydropyrimidinones depending on the nucleophile used.

Scientific Research Applications

5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Lacks the methyl group at the 5-position.

    5-methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the thioxo group at the 4-position.

    5-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-one: Contains an oxo group instead of a thioxo group at the 4-position.

Uniqueness

The presence of both the methyl group at the 5-position and the thioxo group at the 4-position makes 5-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

5-methyl-4-sulfanylidene-1,3-diazinan-2-one

InChI

InChI=1S/C5H8N2OS/c1-3-2-6-5(8)7-4(3)9/h3H,2H2,1H3,(H2,6,7,8,9)

InChI Key

ALHGBFJCZAKZAE-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)NC1=S

Origin of Product

United States

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